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Compound of Interest

Compound Name: Imnopitant dihydrochloride

Cat. No.: B12408750

Imnopitant Dihydrochloride, a potent and selective neurokinin-1 (NK1) receptor antagonist,
has been a subject of significant research interest for its potential therapeutic applications.
Initially developed by F. Hoffmann-La Roche Ltd., this non-peptide small molecule, also
identified as EUC-001, has demonstrated high affinity for the human NK1 receptor, positioning
it as a candidate for treating conditions mediated by the substance P/NK1 receptor system.
This technical guide provides an in-depth history of its discovery and development, detailing its
mechanism of action, key experimental findings, and clinical trial landscape.

Discovery and Preclinical Development

Imnopitant emerged from a drug discovery program at Hoffmann-La Roche aimed at identifying
novel, achiral pyridine-based NK1 receptor antagonists. The research, detailed in a 2006
publication in Bioorganic & Medicinal Chemistry Letters, focused on synthesizing compounds
with high potency, selectivity, and oral bioavailability.

Synthesis and Structure-Activity Relationship

The chemical structure of Imnopitant is N-[[3,5-bis(trifluoromethyl)phenyllmethyl]-N-methyl-4-
(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide. A key step in its synthesis
involved a one-pot selective 1,4-Grignard addition/oxidation sequence to a 6-chloronicotinic
acid derivative to introduce the o-tolyl substituent at the C4 position of the pyridine ring. The
structure-activity relationship studies within this chemical series led to the identification of
Imnopitant as a lead candidate with optimal pharmacological properties.
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In Vitro and In Vivo Pharmacology

Imnopitant has shown high affinity for the human NK1 receptor. Preclinical studies have
quantified this interaction, revealing its potent antagonist activity.

Parameter Value Species/System Reference
Binding Affinity (Ki) 5.75x10-10 M Human NK1 Receptor  [1][2]
Functional Human Glioblastoma

, 6.9 x 10-10 M [2]
Antagonism (IC50) (U373MGQG) cells
In Vivo Efficacy (IC50, Gerbil Foot-Tapping

0.89 mg/kg [2]

oral) Model
In Vivo Efficacy (IC50, Gerbil Foot-Tapping
) 0.68 mg/kg [2]
intravenous) Model

These studies demonstrated that Imnopitant is a potent antagonist of the NK1 receptor both in
vitro and in vivo, with good central nervous system penetration as evidenced by its activity in
the gerbil foot-tapping model, a behavioral assay sensitive to NK1 receptor modulation.[1][2]

Mechanism of Action: NK1 Receptor Signaling
Pathway

Imnopitant exerts its pharmacological effects by competitively blocking the binding of the
endogenous ligand, substance P, to the NK1 receptor. The NK1 receptor is a G-protein coupled
receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit. This initiates
a downstream signaling cascade that plays a crucial role in neurotransmission, inflammation,
and emesis.
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Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
(General Protocol)

This protocol outlines the general steps for determining the binding affinity (Ki) of a compound

like Imnopitant for the NK1 receptor.

e Cell Culture and Membrane Preparation:

[¢]

Culture cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCI) to lyse the cells
and release the membranes.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

Resuspend the membrane pellet in a binding buffer and determine the protein
concentration.

o Competitive Binding Assay:

o

In a multi-well plate, add a fixed concentration of a radiolabeled NK1 receptor ligand (e.g.,
[3H]-Substance P).

Add varying concentrations of the unlabeled test compound (Imnopitant).
For determining total binding, add only the radioligand.

For determining non-specific binding, add the radioligand and a high concentration of an
unlabeled NK1 receptor agonist.

Add the prepared cell membranes to each well.

Incubate the plate to allow the binding to reach equilibrium.
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e Filtration and Quantification:

o

Rapidly filter the contents of each well through glass fiber filters to separate the bound
from the free radioligand.

o

Wash the filters with ice-cold buffer to remove any unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

[¢]

[¢]

Measure the radioactivity using a scintillation counter.
o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration to generate a competition curve.

o Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding) from the curve.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.
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Clinical Development

Following promising preclinical results, Imnopitant (as EUC-001) advanced into clinical trials to
evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
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Trial Identifier

Title

Status (as of
available data)

Phase

EUCTR2017-004890-
15-GB

A double-blind
placebo-controlled
study with an open-
label pilot phase,
assessing the efficacy,
tolerability and safety
of EU-C-001 in
patients with
moderate to severe

traumatic brain injury.

Information available
in the EU Clinical

Trials Register.

Phase 2

ACTRN12618000364
279

A Phase | study to
investigate
pharmacokinetics,
safety, and tolerability
of two single doses of
EU-C-001 given as
slow intravenous
infusions in healthy

female subjects.

Completed

Phase 1

ACTRN12618000482
268

An open-label,
parallel-group Phase |
study to assess
safety, tolerability, and
pharmacokinetics of
single doses of EU-C-
001 administered with
an apomorphine
challenge, or when 90
mg EU-C-001 are
administered alone
BID for 7 doses in 12-

hour intervals.

Completed

Phase 1
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The Phase 1 trials focused on establishing the safety and pharmacokinetic profile of Imnopitant
in healthy volunteers. The subsequent Phase 2 trial aimed to investigate its efficacy in patients
with traumatic brain injury, a condition where neuroinflammation and blood-brain barrier
dysfunction, processes potentially modulated by the NK1 receptor, play a significant role.[1][3]

Conclusion

Imnopitant dihydrochloride represents a well-characterized, potent, and selective NK1
receptor antagonist that progressed from initial discovery and synthesis through preclinical
evaluation and into clinical development. Its high affinity for the human NK1 receptor and
demonstrated in vivo activity provided a strong rationale for its investigation in human diseases.
The ongoing and completed clinical trials are crucial in determining the ultimate therapeutic
value of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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